3,7-Dihydro-2H-thieno[3,2-f]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3,7-dihydro-2H-thieno[3,2-f]indole |
InChI |
InChI=1S/C10H9NS/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1,3,5-6,11H,2,4H2 |
InChI Key |
SKYBJFUITZLEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C3C=CNC3=C2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3,7 Dihydro 2h Thieno 3,2 F Indole Scaffolds
Electrophilic Aromatic Substitution Reactions on the Thienoindole Nucleus
The thienoindole nucleus is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. The regioselectivity of these reactions is influenced by the electronic properties of both the indole (B1671886) and thiophene (B33073) rings, as well as the nature of the electrophile and reaction conditions.
Common electrophilic substitution reactions include:
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the thienoindole core.
Nitration: The installation of a nitro group, which can serve as a versatile handle for further transformations. researchgate.net
Sulfonation: The addition of a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups, respectively.
The reactivity of the thiophene ring in electrophilic substitution is generally higher than that of benzene. nih.gov The sulfur atom's lone pairs contribute to the aromatic sextet, rendering the ring electron-rich and prone to attack by electrophiles. nih.gov
Research has shown that trifluoroacetyl nitrate (B79036) can act as an effective electrophilic nitrating agent for various indoles and other aromatic and heterocyclic compounds. researchgate.net
Nucleophilic Reactions and Ring Transformations
While electrophilic substitution is more common, the thienoindole scaffold can also undergo nucleophilic reactions, particularly when activated by electron-withdrawing groups. libretexts.org Nucleophilic aromatic substitution typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents. libretexts.orgyoutube.com
Ring transformation reactions, where the heterocyclic core is altered, represent another facet of thienoindole chemistry. These transformations can be induced by various reagents and conditions, leading to the formation of new heterocyclic systems.
Functional Group Interconversions and Modifications of Side Chains
Once the thienoindole core is functionalized, a wide array of functional group interconversions can be performed to further elaborate the molecular structure. These modifications are crucial for fine-tuning the properties of the resulting derivatives.
Common transformations include:
Reduction of Nitro Groups: Nitro groups introduced via electrophilic substitution can be reduced to amino groups, which are valuable for forming amides, sulfonamides, and other nitrogen-containing functionalities.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govrsc.org These reactions allow for the attachment of various aryl, heteroaryl, and amino groups to the thienoindole scaffold. nih.govrsc.org
Modification of Carboxylic Acid Groups: Carboxylic acids can be converted to esters, amides, or other derivatives, or can be removed via decarboxylation. arkat-usa.org
The table below illustrates the yields of 3-substituted thieno[2,3-b]indole analogs synthesized using different substituted indoles. rsc.org
| Substituent on Indole | Product | Yield (%) |
| Methoxy (B1213986) | 43a | 83 |
| Cyano | 43b | 66 |
This interactive table is based on data from a study on the synthesis of thienoindole analogs. rsc.org
Ring-Opening and Ring-Closure Reactions in Thienoindole Chemistry
Ring-opening and ring-closure reactions are pivotal in both the synthesis and transformation of thienoindole derivatives. masterorganicchemistry.com These reactions can be initiated thermally or photochemically and often proceed through concerted mechanisms. masterorganicchemistry.comyoutube.com
Ring-Closure Reactions: The Fischer indole synthesis is a classic and versatile method for constructing the indole portion of the thienoindole system. arkat-usa.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. arkat-usa.org Other ring-closure strategies include nitrene-mediated cyclizations and palladium-catalyzed C-N bond formation. nih.govrsc.org
Ring-Opening Reactions: Under certain conditions, the heterocyclic rings of the thienoindole scaffold can be opened. masterorganicchemistry.com These reactions can be used to generate linear precursors for the synthesis of other complex molecules. Electrocyclic ring-opening reactions are often reversible, with the position of the equilibrium depending on the specific system and reaction conditions. masterorganicchemistry.com
The synthesis of thieno[3,2-b]indoles can be achieved through a Cadogan reductive cyclization, which involves the deoxygenation of a nitro compound to form a nitrene intermediate that subsequently cyclizes. semanticscholar.org
Hetero-Diels-Alder Reactions Involving Thienoindole Derivatives
The hetero-Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered heterocyclic rings. organic-chemistry.org In the context of thienoindole chemistry, derivatives can act as either the diene or the dienophile, depending on their substitution pattern. These reactions offer a convergent and stereocontrolled route to complex fused heterocyclic systems. rsc.org
The reactivity in hetero-Diels-Alder reactions is governed by the electronic nature of the diene and dienophile. nih.gov Thienoindole derivatives with electron-donating groups on the diene component and electron-withdrawing groups on the dienophile generally exhibit enhanced reactivity. nih.gov These reactions can be promoted by heat or Lewis acids. youtube.com
Regioselectivity and Stereoselectivity in Thienoindole Functionalization
Controlling the regioselectivity and stereoselectivity of reactions is a central challenge in the synthesis of complex molecules. In the functionalization of the thienoindole scaffold, the inherent electronic and steric properties of the molecule play a crucial role in directing the outcome of chemical transformations. khanacademy.org
Regioselectivity: The position at which a new substituent is introduced is determined by the relative reactivity of the different sites on the thienoindole nucleus. nih.gov For instance, in electrophilic substitutions, the position of attack is often directed by the electron-donating ability of the nitrogen and sulfur heteroatoms. nih.gov
Stereoselectivity: When new stereocenters are created during a reaction, the preferential formation of one stereoisomer over another is known as stereoselectivity. khanacademy.org In reactions such as the hetero-Diels-Alder reaction, the stereochemical outcome can often be predicted based on the frontier molecular orbital interactions between the diene and dienophile. nih.gov
The choice of catalysts, reagents, and reaction conditions can significantly influence both the regioselectivity and stereoselectivity of thienoindole functionalization, allowing for the targeted synthesis of specific isomers. conicet.gov.ar
Spectroscopic and Advanced Structural Characterization of 3,7 Dihydro 2h Thieno 3,2 F Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For thienoindole derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous structure determination.
Proton NMR spectra of thienoindole derivatives reveal characteristic chemical shifts for the aromatic and aliphatic protons, which are influenced by the electronic nature of the fused ring system and the presence of substituents. For instance, in the ¹H NMR spectrum of 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole, the N-H proton of the indole (B1671886) moiety appears as a sharp singlet at a downfield chemical shift of δ 12.11 ppm, indicative of its acidic nature and involvement in hydrogen bonding. nih.gov The aromatic protons resonate in the range of δ 7.14-7.92 ppm, with their specific shifts and coupling patterns providing information about their relative positions on the heterocyclic core. nih.gov Similarly, for 2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole, the methyl protons give rise to a singlet at δ 2.46 ppm. nih.gov
¹H NMR Data for Selected Thieno[3,2-b]indole Derivatives (in DMSO-d₆)
| Compound | NH (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |
|---|---|---|---|---|
| 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 12.11 (s, 1H) | 7.92–7.86 (m, 1H), 7.82 (d, J=7.9 Hz, 1H), 7.80–7.75 (m, 1H), 7.56 (d, J=8.2 Hz, 1H), 7.43–7.36 (m, 2H), 7.31–7.26 (m, 1H), 7.19–7.14 (m, 1H) | nih.gov | |
| 9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 11.95 (s, 1H) | 7.90–7.84 (m, 1H), 7.81–7.73 (m, 2H), 7.48 (d, J=8.6 Hz, 1H), 7.42–7.34 (m, 3H) | 1.38 (s, 9H) | nih.gov |
Carbon-13 NMR spectroscopy, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPTQ) sequences, provides information on all types of carbon atoms, including quaternary carbons. The chemical shifts of the carbon atoms in the thienoindole skeleton are characteristic of their electronic environment. In the ¹³C NMR spectrum of 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole, the carbon atoms of the fused aromatic system resonate between δ 112.6 and 157.8 ppm. nih.gov The use of DEPTQ would further differentiate between CH, CH₂, CH₃, and quaternary carbons, aiding in the complete assignment of the carbon signals.
¹³C NMR Data for Selected Thieno[3,2-b]indole Derivatives (in DMSO-d₆)
| Compound | Aromatic/Heteroaromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |
|---|---|---|---|
| 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 157.8, 143.8, 140.7, 126.3, 124.43, 124.37, 123.7, 123.1, 122.3, 120.3, 119.7, 119.4, 118.9, 118.2, 112.8, 112.6 | nih.gov | |
| 9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 157.7, 143.9, 142.2, 138.9, 126.4, 124.4, 124.3, 123.7, 122.1, 121.3, 119.9, 119.6, 118.9, 114.0, 112.5, 112.3 | 34.4, 31.7 | nih.gov |
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for establishing the connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons. HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton, including the connection of quaternary carbons to protonated parts of the molecule. The correlation of ipso substituent chemical shifts in thieno[2,3-b]- and thieno[3,2-b]pyridines has been studied, demonstrating the utility of NMR in precisely locating substituents on the thienopyridine ring. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. In thienoindole derivatives, characteristic IR absorption bands can be observed for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching within the aromatic rings. For example, in a derivative of a thieno[2,3-b]indole, vibrational bands were observed at 3120 and 3100 cm⁻¹ (aromatic C-H stretch), 2835 cm⁻¹ (aliphatic C-H stretch), and a series of bands between 1725 and 1677 cm⁻¹ corresponding to carbonyl stretches of ester and amide groups. rsc.org The presence of a sharp band around 3400 cm⁻¹ would be indicative of the N-H stretch of the indole moiety.
Representative IR Data for a Thieno[2,3-b]indole Derivative
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3120, 3100 | rsc.org |
| Aliphatic C-H Stretch | 2835 | rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
Mass spectrometry is a key technique for determining the molecular weight of a compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can offer additional structural clues. For instance, the HRMS (ESI) of 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole showed a protonated molecular ion [M+H]⁺ at m/z 313.0557, which is consistent with the calculated value of 313.0556 for the formula C₂₀H₁₂NOS. nih.gov This high accuracy confirms the elemental composition of the molecule.
HRMS Data for Selected Thieno[3,2-b]indole and Thieno[3,2-f]isoquinoline Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole | [M+H]⁺ | 313.0556 | 313.0557 | nih.gov |
| 3-bromo-4-(thiophen-3-yl)pyridine | [M]⁺ | 238.9399 | 238.9310 | conicet.gov.ar |
| 2-Ethyl-3,6-dimethylthieno[3,2-b]thiophene | [M]⁺ | 196.0374 | 196.0368 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like thienoindoles. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the extent of π-conjugation. For a series of thieno[3,2-f]isoquinoline derivatives, absorption maxima were observed in the range of 327-337 nm. researchgate.net The introduction of donor and acceptor groups can significantly shift the absorption maxima, indicating changes in the electronic structure and the energy of the π → π* transitions. researchgate.net Solvatochromic studies, where the absorption and emission spectra are recorded in solvents of different polarities, can reveal information about the nature of the electronic transitions, such as intramolecular charge transfer (ICT). researchgate.net
UV-Vis Absorption Data for Selected Thieno[3,2-f]isoquinoline Derivatives in Dichloromethane
| Compound | λ₁_abs [nm] (ε × 10⁴ M⁻¹cm⁻¹) | λ₂_abs [nm] (ε × 10⁴ M⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| Phenyl-substituted thieno[3,2-f]isoquinoline (3a) | 336 (0.26) | - | researchgate.net |
| CF₃-substituted thieno[3,2-f]isoquinoline (3d) | 337 (0.26) | - | researchgate.net |
X-ray Diffraction Studies for Solid-State Molecular Conformation
X-ray diffraction studies on derivatives of related fused heterocyclic systems, such as thieno[3,2-b]indoles and thieno[3,2-f]isoquinolines, offer valuable insights into the likely solid-state conformation of 3,7-Dihydro-2H-thieno[3,2-f]indole derivatives. These studies reveal that the core heterocyclic framework is typically planar or nearly planar. The degree of planarity can be influenced by the nature and position of substituents on the ring system.
For instance, in the crystal structure of various substituted thieno[3,2-b]indoles, the fused rings are observed to be largely coplanar. This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, which is a key factor in determining the electronic properties of these materials, particularly for applications in organic electronics.
Intermolecular interactions play a significant role in the solid-state structure of these compounds. Hydrogen bonding, where present, and van der Waals forces are the primary interactions governing the crystal packing. In derivatives containing suitable functional groups, such as hydroxyl or amino groups, hydrogen bonding networks can be observed, leading to well-ordered crystalline structures.
While detailed crystallographic data tables for this compound derivatives are not available at this time, the general principles observed in related structures provide a strong indication of their solid-state conformational preferences. Future research involving the synthesis and single-crystal X-ray diffraction analysis of specific this compound derivatives is needed to provide precise structural parameters and a more detailed understanding of their solid-state behavior.
Computational and Theoretical Investigations of 3,7 Dihydro 2h Thieno 3,2 F Indole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3,7-Dihydro-2H-thieno[3,2-f]indole would provide fundamental insights into its geometry, stability, and electronic properties.
Optimized Geometrical Parameters and Conformational Analysis
A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions.
Conformational analysis would also be performed to identify the various possible spatial arrangements (conformers) of the molecule and their relative energies. The thieno-indole system has a degree of flexibility, and identifying the global minimum energy conformer is essential for accurate predictions of other properties.
Illustrative Table of Optimized Geometrical Parameters (Based on related indole (B1671886) derivatives):
| Parameter | Bond/Angle | Calculated Value (Example) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.40 Å |
| C-S | ~1.77 Å | |
| C-N | ~1.38 Å | |
| Bond Angle | C-S-C | ~92° |
| C-N-C | ~108° |
Note: The values in this table are illustrative and represent typical values for similar heterocyclic systems. Specific calculations for this compound would be required for precise data.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. hmdb.canih.govespublisher.comhmdb.ca A smaller gap generally implies higher reactivity.
For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO across the molecular framework. This would reveal which parts of the molecule are most likely to be involved in electron transfer processes. For instance, in many thieno-indole systems, the HOMO is delocalized over the electron-rich thiophene (B33073) and indole rings, while the LUMO distribution depends on the specific substitution pattern.
Illustrative Table of Frontier Orbital Energies (Based on related thieno-indole systems):
| Orbital | Energy (eV) - Example |
|---|---|
| HOMO | -5.50 |
| LUMO | -1.80 |
Note: These energy values are for illustrative purposes. The actual values for this compound would need to be determined by specific DFT calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods can accurately predict various spectroscopic parameters, which is invaluable for characterizing a newly synthesized compound and for interpreting experimental data.
NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would aid in the assignment of peaks in experimental spectra. hmdb.canih.gov
IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This helps in identifying the characteristic functional groups present in the molecule.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the wavelengths of light the molecule absorbs, which is related to its color and electronic structure.
Reactivity Descriptors and Electrostatic Potential Maps
DFT provides a set of reactivity descriptors that help in understanding the chemical behavior of a molecule. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for electrophilic and nucleophilic attack.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. rsc.org For this compound, the ESP map would show regions of negative potential (in red), typically associated with lone pairs on heteroatoms like sulfur and nitrogen, and regions of positive potential (in blue), usually found around hydrogen atoms attached to heteroatoms. This map is a valuable tool for predicting intermolecular interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to study conformational changes, interactions with solvent molecules, and the stability of molecular aggregates. For this compound, MD simulations could explore how its structure fluctuates under different conditions and how it might interact with other molecules, such as biological macromolecules.
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. For this compound, these calculations could be used to:
Investigate the mechanisms of its synthesis.
Predict the products of its reactions with various reagents.
Determine the activation energies and transition state structures for these reactions.
This information is crucial for optimizing reaction conditions and for designing new synthetic routes.
In Silico Mechanistic Probes for Thienoindole Transformations
Currently, there is a lack of specific published research focusing on in silico mechanistic probes for the transformations of this compound. The scientific community awaits detailed computational studies that would provide data on reaction mechanisms, transition state energies, and other theoretical parameters for this compound.
Hypothetically, such studies would likely involve the use of computational methods to model various reactions, such as electrophilic aromatic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions. The data generated would be instrumental in predicting reaction outcomes and optimizing experimental conditions.
Advanced Research Applications of 3,7 Dihydro 2h Thieno 3,2 F Indole Scaffolds
Applications in Materials Science and Optoelectronic Devices
The fused ring system of 3,7-dihydro-2H-thieno[3,2-f]indole, which combines an electron-rich indole (B1671886) moiety with a thiophene (B33073) ring, provides a platform for creating materials with tailored electronic properties. These characteristics are particularly valuable in the field of organic electronics.
The thieno[3,2-f]indole framework is a key component in the design of novel organic semiconductor materials. Its planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The unique electronic properties of indole and its derivatives contribute to their potential in materials science. researchgate.net Polymers based on the thieno[3,2-f]indole structure have been synthesized and investigated for their semiconducting properties, demonstrating their potential for use in electronic devices. researchgate.netspsi.org.in
Currently, there is limited specific research available in the public domain detailing the direct application of this compound scaffolds in the development of Organic Light-Emitting Diodes (OLEDs).
Thieno[3,2-f]indole-based polymers have been successfully synthesized and utilized as the active p-channel semiconductor in Organic Field-Effect Transistors (OFETs). researchgate.netspsi.org.in These polymers, which incorporate various alkyl and donor groups, exhibit small optical band gaps and low-lying Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.netspsi.org.in These properties are conducive to good semiconducting activity.
Research has demonstrated that OFETs fabricated with these polymers show promising performance, with high hole mobilities being a key characteristic. researchgate.netspsi.org.in The insertion of different functional groups allows for the fine-tuning of the material's properties to optimize device performance. researchgate.netspsi.org.in
Table 1: Performance of Thieno[3,2-f]indole-Based Polymers in OFETs
| Polymer Characteristic | Performance Metric | Value |
|---|---|---|
| Charge Carrier Mobility | Hole Mobility (µh) | 1.4 x 10⁻² – 2.5 x 10⁻² cm²V⁻¹s⁻¹ |
| Channel Type | p-channel | - |
Data sourced from a conference abstract on polymer science. researchgate.netspsi.org.in
At present, specific research detailing the integration and performance of this compound scaffolds in Organic Photovoltaic Cells (OPVs) or Dye-Sensitized Solar Cells (DSSCs) is not widely available in the public literature.
The inherent fluorescence properties of thienoindole derivatives make them interesting candidates for the design of novel chromophores. A derivative of thieno[3,2-f]indole, the first thieno-δ-carboline (6,8,9-trimethyl-5H-pyrido[3,2-b]thieno[3,2-f]indole), has been synthesized and its fluorescence properties studied. core.ac.uk This compound exhibits solvatochromic behavior, meaning its fluorescence spectrum is sensitive to the polarity of the solvent. core.ac.uk
While the fluorescence quantum yields in solution are low, studies have shown that this thieno-δ-carboline can be incorporated into lipid vesicles. core.ac.uk This suggests its potential use as a fluorescent probe in biological systems. core.ac.uk The sulfur atom in the thiophene ring may enhance the intersystem crossing process, a property relevant for photosensitizers. researchgate.net Although direct application in light-harvesting for solar cells has not been demonstrated, these fundamental photophysical properties are a crucial first step in the design of such dyes.
Medicinal Chemistry Research Paradigms
The indole nucleus is a well-established pharmacophore present in a wide array of biologically active compounds. The fusion of a thiophene ring to the indole core, as seen in thienoindoles, can modulate the biological activity and lead to the discovery of novel therapeutic agents. Molecules containing the indole nucleus are known for their diverse biological properties, including antitumor and anti-inflammatory activities, which can be linked to their interactions with DNA and proteins. researchgate.net
A study involving a thieno[3,2-f]indole derivative evaluated its potential as an antitumor agent. researchgate.net The in vitro growth inhibition of this compound was tested against three human tumor cell lines. researchgate.net
Table 2: In Vitro Antitumor Activity of a Thieno[3,2-f]indole Derivative
| Cell Line | Cancer Type | Result |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Evaluated |
| NCI-H460 | Non-small Cell Lung Cancer | Evaluated |
| SF-268 | CNS Cancer | Evaluated |
The specific GI₅₀ values for the thieno[3,2-f]indole derivative were not provided in the abstract, but it was tested alongside other compounds. researchgate.net
Furthermore, the potential for thienoindole derivatives to be incorporated into liposomes for controlled drug release has been explored, which could be a valuable strategy for future therapeutic applications. core.ac.uk The basic side chains, such as those found in some indole derivatives, are considered important for designing promising antitumor and DNA-binding compounds. researchgate.net
Scaffold Design and Elaboration for Targeted Molecular Interactions
The design and elaboration of the thienoindole scaffold are pivotal for achieving targeted molecular interactions with biological macromolecules. The versatility of the indole nucleus allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov Researchers have successfully synthesized a variety of thienoindole derivatives by employing strategies such as the Fischer indole synthesis, which is a robust method for creating these complex heterocyclic systems. nih.gov
The elaboration of the thienoindole scaffold often involves the introduction of various substituents at different positions of the heterocyclic core. These modifications aim to enhance binding affinity and selectivity for specific biological targets. For instance, the synthesis of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles (BFTIs) demonstrates the fusion of additional rings to the thienoindole backbone, creating more complex and rigid structures for specific applications. nih.gov
Structure-Activity Relationship (SAR) Studies on Thienoindole Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of thienoindole derivatives influences their biological activity. scirp.org These studies involve systematically modifying the thienoindole scaffold and assessing the impact on their potency and selectivity against a particular biological target.
For example, in a series of N-(indol-3-ylglyoxyl)benzylamides, the substituents on both the indole ring and the benzylamide moiety were found to have interdependent effects on the binding affinity to the benzodiazepine (B76468) receptor. mdpi.com Specifically, derivatives with a 5-chloro or 5-nitro group on the indole ring showed improved affinity when hydroxyl or methoxy (B1213986) groups were present on the side-chain phenyl ring. mdpi.com In contrast, for derivatives without a substituent at the 5-position, halogens on the side-chain phenyl ring increased affinity. mdpi.com Such detailed SAR studies are crucial for the rational design of more effective and selective therapeutic agents. mdpi.com
A study on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, which share structural similarities with functionalized thienoindoles, highlighted the importance of substitution at specific positions to mitigate mutagenicity while retaining desired biological activity. nih.gov This underscores the importance of comprehensive SAR studies in drug discovery.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational tools used to identify novel bioactive compounds from large chemical databases. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. youtube.com
These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds, identifying those that match the pharmacophoric features. researchgate.netfrontiersin.org This approach significantly reduces the time and cost associated with experimental screening. nih.gov For instance, a pharmacophore model for Akt2 inhibitors was used to screen chemical databases, leading to the identification of potential new inhibitors with different chemical scaffolds. nih.gov
Strategies for Lead Compound Identification and Optimization
The identification of a lead compound—a molecule with promising therapeutic activity—is a critical step in the drug discovery process. slideshare.net High-throughput screening (HTS) of large compound libraries is a common method for identifying initial "hits". upmbiomedicals.com These hits then undergo a process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. hilarispublisher.comdanaher.com
Bioisosteric Replacements in Thienoindole Scaffolds
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. spirochem.com It involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to comparable biological activity. nih.gov This technique can be used to improve potency, enhance selectivity, reduce toxicity, and improve pharmacokinetic properties. nih.gov
In the context of thienoindole scaffolds, bioisosteric replacement can be employed to modify the core structure or its substituents. The goal is to create new analogues with improved drug-like properties while retaining the key interactions with the biological target. researchgate.net This approach allows for the exploration of novel chemical space and the generation of new intellectual property. nih.gov
Advanced Functional Material Synthesis
The unique photophysical and electronic properties of the thienoindole scaffold make it an attractive building block for the synthesis of advanced functional materials. rsc.org Thienoindole-based molecules have been investigated for their applications in organic electronics, particularly in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov
The electron-rich nature of the thienoindole system allows it to act as an effective electron donor in donor-acceptor (D-A) type conjugated polymers used in organic photovoltaics. researchgate.net For instance, polymers incorporating thieno[3,2-b]indole units have been synthesized and shown to have good hole transport properties and absorption in the visible region, leading to promising power conversion efficiencies in solar cells. rsc.org The ability to tune the electronic properties of the thienoindole scaffold through chemical modification makes it a versatile component for designing new materials with tailored functionalities. nih.gov
Interdisciplinary Research Directions Involving Thienoindoles
The diverse biological activities and material properties of thienoindoles have opened up several avenues for interdisciplinary research. rsc.org The fusion of medicinal chemistry, materials science, and nanotechnology holds the potential for innovative applications.
For example, thienoindole-based photosensitizers have been developed for use in photothermal and photodynamic therapies for cancer. nih.gov This research lies at the intersection of chemistry, biology, and medicine. Furthermore, the development of thienoindole-based polymers for organic electronics requires a collaborative effort between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize these novel materials. researchgate.net The continued exploration of the thienoindole scaffold is expected to lead to further breakthroughs in both human health and materials technology. rsc.org
Q & A
Q. What are the most effective synthetic routes for preparing 3,7-Dihydro-2H-thieno[3,2-f]indole and its derivatives?
The synthesis of thienoindole derivatives often involves cyclization strategies or multicomponent reactions. Key methods include:
- Fischer Indolization : Reacting arylhydrazines with thiophene-3(2H)-ones to form the indole-thiophene fused core. This method requires precise control of temperature and solvent polarity (e.g., anhydrous DMF or ethanol under reflux) .
- Claisen Rearrangement : Utilizing 2,3-dihydro-1H-indol-3-ones with allyl alcohols to generate allylated intermediates, which can be further functionalized .
- Palladium-Catalyzed Cyclization : For halogenated precursors (e.g., 2-nitrobenzaldehydes), catalytic olefination followed by reduction yields the indole framework .
Q. How is the structural characterization of thienoindole derivatives performed?
Characterization relies on:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D techniques (COSY, NOESY, COLOC) to assign stereochemistry and confirm regioselectivity in cycloadducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
- Elemental Analysis : Validates purity and stoichiometry .
- Vibrational Spectroscopy : FT-IR and FT-Raman to analyze functional groups and compare with DFT-calculated vibrational modes .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in cycloaddition reactions involving thienoindole precursors?
Regioselectivity in Diels-Alder reactions is analyzed via:
- Frontier Molecular Orbital (FMO) Theory : Comparing HOMO (dienophile) and LUMO (dienophile) coefficients. For example, chromone-involved reactions show HOMO(qdm)-LUMO(chromone) control, with regioselectivity driven by differences in p-orbital coefficients of terminal atoms .
- Activation Parameters : Transition state (TS) calculations using density functional theory (DFT) to assess energy barriers for competing pathways .
Q. What challenges exist in crystallizing thienoindole derivatives, and how are they addressed?
- Scarcity of Structural Data : Database surveys (e.g., Cambridge Structural Database) reveal limited entries for 3H-indoles with thio/propanoic substituents, complicating comparative analysis .
- Crystallization Strategies : Use of slow evaporation in polar aprotic solvents (e.g., DCM/hexane mixtures) and analysis of chair/boat conformations via NOESY correlations to stabilize crystal packing .
Q. What methodologies are used to evaluate the bioactivity of thienoindole derivatives?
- Molecular Docking : Ligand-receptor interactions (e.g., with 3JUS protein) are modeled using AutoDock/Vina, focusing on hydrogen bonding and binding affinity scores .
- Pharmacological Assays : In vitro testing for anti-inflammatory or anticancer activity, often comparing substituent effects (e.g., chloro/trifluoromethyl groups enhance target binding) .
Q. How are conflicting regioselectivity outcomes resolved in thienoindole synthesis?
- Experimental Validation : Contrasting NMR data (e.g., chemical shifts of methylene protons in cis vs. trans adducts) .
- Theoretical vs. Empirical Data : When computational predictions (e.g., FMO-based TS models) conflict with observed yields, multi-step mechanistic studies (e.g., trapping intermediates) are employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
